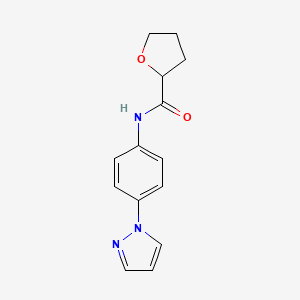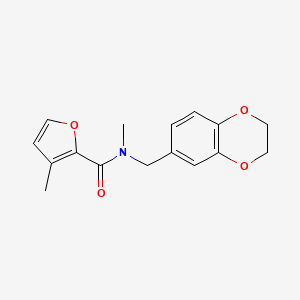![molecular formula C16H17N3O B7502603 N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B7502603.png)
N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)cyclopropanecarboxamide, commonly known as CPPC, is a cyclic compound that has been extensively studied in scientific research. CPPC is a potent inhibitor of the enzyme histone deacetylase (HDAC), which plays a crucial role in regulating gene expression. Inhibition of HDAC has been linked to various therapeutic benefits, including the treatment of cancer, neurodegenerative diseases, and inflammatory disorders.
Mécanisme D'action
CPPC exerts its pharmacological effects by inhibiting the activity of N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)cyclopropanecarboxamide enzymes. This compound enzymes play a crucial role in regulating gene expression by removing acetyl groups from histone proteins. This leads to the condensation of chromatin and the repression of gene transcription. Inhibition of this compound enzymes leads to the accumulation of acetylated histones, which leads to the relaxation of chromatin and the activation of gene transcription. The activation of specific genes by this compound inhibition leads to the therapeutic benefits associated with CPPC.
Biochemical and Physiological Effects:
CPPC has been shown to exhibit various biochemical and physiological effects. In cancer cells, CPPC induces apoptosis by activating the intrinsic apoptotic pathway. CPPC also induces cell cycle arrest by inhibiting the activity of cyclin-dependent kinases. In the brain, CPPC reduces oxidative stress and inflammation by suppressing the production of reactive oxygen species and pro-inflammatory cytokines. Additionally, CPPC has been shown to exhibit anti-angiogenic effects by inhibiting the formation of new blood vessels.
Avantages Et Limitations Des Expériences En Laboratoire
CPPC has several advantages for lab experiments. Firstly, CPPC is a potent inhibitor of N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)cyclopropanecarboxamide enzymes, making it an ideal tool for studying the role of this compound in gene expression regulation. Secondly, CPPC has been extensively studied in scientific research, and its pharmacological effects have been well-characterized. However, CPPC also has some limitations for lab experiments. Firstly, CPPC is a relatively expensive compound, making it difficult to use in large-scale studies. Secondly, CPPC has poor solubility in water, which can limit its use in certain experimental setups.
Orientations Futures
CPPC has several potential future directions for scientific research. Firstly, CPPC could be further studied for its anti-cancer activity in various cancer types. Secondly, the neuroprotective effects of CPPC could be studied in more detail for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the anti-inflammatory effects of CPPC could be studied for the treatment of inflammatory disorders such as rheumatoid arthritis and multiple sclerosis. Finally, novel analogs of CPPC could be synthesized and studied for their pharmacological effects.
Méthodes De Synthèse
CPPC can be synthesized through a multistep process involving the reaction of various reagents. The synthesis method involves the reaction of 2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is purified through column chromatography to obtain CPPC in its pure form. The purity of CPPC is verified through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
CPPC has been extensively studied in scientific research, primarily due to its potent inhibitory effect on N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)cyclopropanecarboxamide. This compound inhibition has been linked to various therapeutic benefits, including the treatment of cancer, neurodegenerative diseases, and inflammatory disorders. CPPC has been shown to exhibit potent anti-cancer activity by inducing apoptosis and cell cycle arrest in cancer cells. CPPC has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, CPPC has been shown to exhibit anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c20-16(11-9-10-11)17-15-13-7-4-8-14(13)18-19(15)12-5-2-1-3-6-12/h1-3,5-6,11H,4,7-10H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXUDGIUSMONVRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

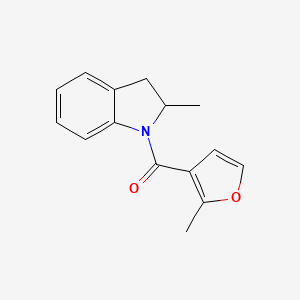


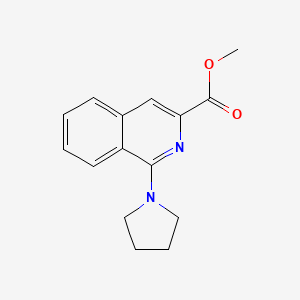
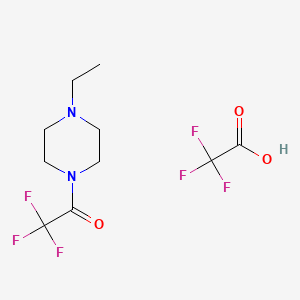
![N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7502549.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-4-methylpentan-1-one](/img/structure/B7502555.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-(furan-2-yl)propan-1-one](/img/structure/B7502559.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3,3-dimethylbutan-1-one](/img/structure/B7502563.png)
![3-Cyclopentyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B7502569.png)
![N-[1-(4-methoxyphenyl)ethyl]-1-methylpyrazole-3-carboxamide](/img/structure/B7502575.png)
